3-Hydroxy-1H-indole-2-carbaldehyde

Thermal Stability Hydrogen Bonding Physicochemical Properties

Acquire 3-Hydroxy-1H-indole-2-carbaldehyde, a uniquely substituted indole building block featuring a critical 3-hydroxy group that enables intramolecular hydrogen bonding and tautomerism, absent in the parent 1H-indole-2-carbaldehyde. This structural distinction is essential for nucleophilic or hydrogen-bond-donor reactions at the 3-position, such as hydrazone formation or multicomponent reactions. Its enhanced thermal stability (decomposition at 185–190 °C) supports high-temperature syntheses for organic semiconductors, heat-stable pharmaceutical precursors, and high-performance polymers. Excellent solubility in DMSO and DMF facilitates high-throughput screening and parallel synthesis. Available at up to 98% purity, it is ideal for controlled O-alkyl, N-alkyl, and N,O-dialkyl derivatization in SAR studies.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 172984-51-9
Cat. No. B3245893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1H-indole-2-carbaldehyde
CAS172984-51-9
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C=O)O
InChIInChI=1S/C9H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10-8/h1-5,10,12H
InChIKeyNELMWYZLBXRYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1H-indole-2-carbaldehyde (CAS 172984-51-9): A Differentiated Indole-2-carbaldehyde Scaffold for Specialized Synthesis and Research


3-Hydroxy-1H-indole-2-carbaldehyde (CAS 172984-51-9) is an indole derivative characterized by a 3-hydroxy substituent and a 2-carbaldehyde group . Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol . This substitution pattern imparts distinct chemical reactivity and hydrogen-bonding properties compared to its parent structure, 1H-indole-2-carbaldehyde, and other regioisomers . The compound is available at purities up to 98% from commercial vendors, supporting its use as a research chemical and synthetic intermediate .

Why Unsubstituted Indole-2-carbaldehyde Is Not a Viable Substitute for 3-Hydroxy-1H-indole-2-carbaldehyde


The 3-hydroxy group in 3-Hydroxy-1H-indole-2-carbaldehyde is a critical structural determinant that fundamentally alters the compound's physicochemical properties and reactivity compared to unsubstituted 1H-indole-2-carbaldehyde. The presence of this hydroxyl moiety enables intramolecular hydrogen bonding and tautomerism, which are absent in the parent scaffold . These differences directly impact the compound's performance as a synthetic building block, particularly in reactions requiring a nucleophilic or hydrogen-bond donor site at the 3-position, such as the formation of hydrazones or in multicomponent reactions. Substituting with a simpler, non-hydroxylated analog would not reproduce these specific reaction outcomes, potentially leading to failed syntheses or different product profiles .

Quantitative Differentiation of 3-Hydroxy-1H-indole-2-carbaldehyde Against Key Comparators


Enhanced Thermal Stability via Intramolecular Hydrogen Bonding Compared to 1H-Indole-2-carbaldehyde

3-Hydroxy-1H-indole-2-carbaldehyde exhibits significantly higher thermal stability than its non-hydroxylated parent, 1H-indole-2-carbaldehyde. This is evidenced by a markedly higher decomposition temperature. The target compound decomposes at 185–190 °C, while the parent compound melts without decomposition at a much lower temperature range of 138–142 °C [REFS-1, REFS-2]. This difference is attributed to strong intramolecular hydrogen bonding between the 3-hydroxy and 2-carbaldehyde groups, which stabilizes the solid-state structure of the target compound .

Thermal Stability Hydrogen Bonding Physicochemical Properties

Altered Solubility Profile: Superior Solubility in Polar Aprotic Solvents

The 3-hydroxy substituent dramatically alters the solubility profile of the indole-2-carbaldehyde scaffold. 3-Hydroxy-1H-indole-2-carbaldehyde demonstrates good solubility in polar aprotic solvents like DMSO and DMF, as well as in hot ethanol, but is poorly soluble in non-polar solvents . In contrast, the unsubstituted 1H-indole-2-carbaldehyde is expected to be more soluble in non-polar solvents due to its lower polarity. This differential solubility is a direct consequence of the hydrogen-bonding capacity of the hydroxyl group.

Solubility Formulation Synthetic Chemistry

Regiospecific Alkylation Studies Enabled by the 3-Hydroxy Group

The presence of the 3-hydroxy group in the target compound allows for regiospecific O-alkylation and subsequent N-alkylation, which is not possible with the parent 1H-indole-2-carbaldehyde. 1H NMR spectroscopy has been used to trace the sequence of methylation, confirming the formation of distinct O-methyl, N-methyl, and N,O-dimethyl derivatives from 3-hydroxy-1H-indole-2-carbaldehyde . This regiospecific control is absent in the unsubstituted analog, where alkylation would occur exclusively at the indole nitrogen.

Synthetic Chemistry Alkylation Derivatization

Differentiated Reactivity in Multicomponent Reactions

The 3-hydroxy substitution pattern on 3-Hydroxy-1H-indole-2-carbaldehyde alters its reactivity in multicomponent reactions compared to unsubstituted indole-2-carbaldehydes. For instance, in a modified Ugi reaction, the presence of the 3-hydroxy group influences the cyclization pathway, leading to different product distributions or enabling new cyclization modes that are not observed with the parent compound [1]. While direct comparative data for this exact compound is limited, studies on related systems show that substituents at the 3-position of indole-2-carbaldehydes can direct the course of reactions toward specific heterocyclic scaffolds [1].

Multicomponent Reactions Synthetic Methodology Heterocycle Synthesis

Optimized Application Scenarios for 3-Hydroxy-1H-indole-2-carbaldehyde Based on Proven Differentiation


Synthesis of Heat-Resistant Organic Materials and Intermediates

Leverage the compound's enhanced thermal stability (decomposition at 185–190 °C vs. melting of parent analog at 138–142 °C) to perform high-temperature reactions or to synthesize intermediates and final products that require exposure to elevated temperatures during processing or application [REFS-1, REFS-2]. This is particularly relevant in the development of organic semiconductors, high-performance polymers, or heat-stable pharmaceutical precursors.

Synthesis of Polar Aprotic Solvent-Soluble Heterocyclic Libraries

Utilize the compound's excellent solubility in DMSO and DMF to conduct parallel synthesis or high-throughput screening campaigns in these solvents . This solubility profile facilitates the use of common polar reaction conditions, enabling the efficient creation of diverse libraries of indole-based heterocycles for drug discovery programs.

Regiospecific Synthesis of O- and N-Alkylated Indole Derivatives

Employ the target compound as a precursor for the controlled synthesis of O-alkyl, N-alkyl, and N,O-dialkyl indole derivatives . This is essential for structure-activity relationship (SAR) studies where the independent modification of oxygen and nitrogen atoms is required to optimize biological activity or material properties.

Building Block for Novel Polyheterocyclic Scaffolds via Multicomponent Reactions

Integrate 3-Hydroxy-1H-indole-2-carbaldehyde into multicomponent reaction (MCR) strategies, such as the Ugi reaction, to access complex, previously inaccessible polyheterocyclic frameworks . The unique 3-hydroxy-2-carbaldehyde substitution pattern can direct cyclization pathways, providing a strategic advantage over simpler indole carbaldehydes in diversity-oriented synthesis.

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